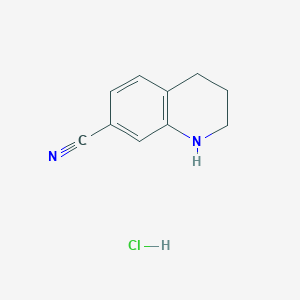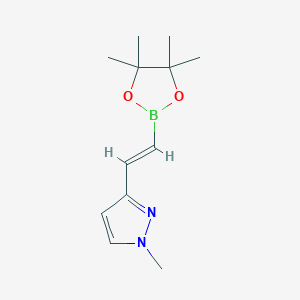
(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a vinyl group and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole typically involves the coupling of a pyrazole derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyrazole and the boronate ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The boronate ester can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with bases like potassium carbonate in solvents such as THF or DMF.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Ethyl-substituted pyrazole.
Substitution: Various substituted pyrazoles depending on the coupling partner.
科学的研究の応用
Chemistry
In chemistry, (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a versatile intermediate in cross-coupling reactions.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly as a precursor for molecules with potential therapeutic properties. Its pyrazole ring is a common motif in many bioactive compounds.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
作用機序
The mechanism of action of (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole in chemical reactions involves the activation of the boronate ester group, which facilitates the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
- (E)-Styrylboronic acid pinacol ester
- (E)-(4-methoxystyryl)boronic acid pinacol ester
- (phenylethynyl)boronic acid pinacol ester
Uniqueness
(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole is unique due to its combination of a pyrazole ring and a boronate ester group. This combination allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C12H19BN2O2 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC名 |
1-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-6-10-7-9-15(5)14-10/h6-9H,1-5H3/b8-6+ |
InChIキー |
CVNITSUOVRZSEQ-SOFGYWHQSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NN(C=C2)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=NN(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
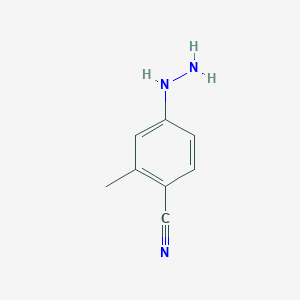

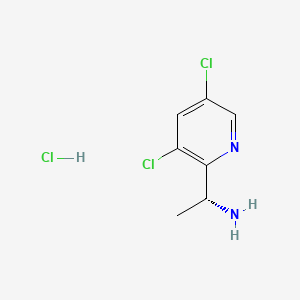
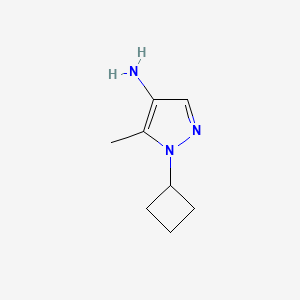
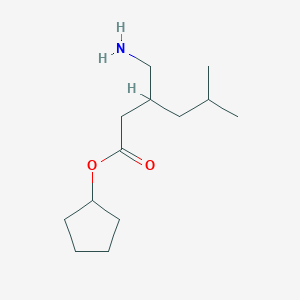
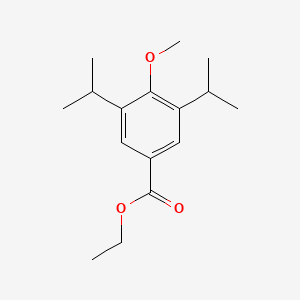
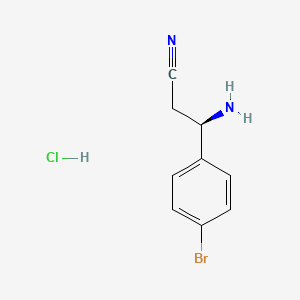
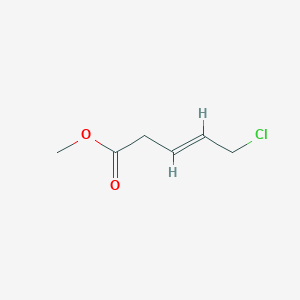

![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)

